Enhanced Carboxylic Acid Acidity vs. Methylthio Analog
The methylsulfinyl group exerts a stronger electron‑withdrawing inductive effect than the methylthio group, lowering the pKa of the carboxylic acid. The predicted pKa of 2-(methylsulfinyl)benzoic acid is 3.10 ± 0.10, compared with 3.67 ± 0.10 for 2-(methylthio)benzoic acid . This ΔpKa of approximately –0.57 log units corresponds to a ∼3.7‑fold increase in acidity (Ka ratio), which can affect solubility–pH profiles, salt formation, and binding interactions with biological targets .
| Evidence Dimension | Acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 3.10 ± 0.10 (predicted, Advanced Chemistry Development/ACD/Labs) |
| Comparator Or Baseline | 2-(Methylthio)benzoic acid: pKa = 3.67 ± 0.10 (predicted, ACD/Labs) |
| Quantified Difference | ΔpKa = –0.57; Ka ratio ≈ 3.7‑fold higher acidity for the sulfinyl compound |
| Conditions | Computationally predicted values; 25 °C, aqueous |
Why This Matters
Procurement decisions for ionizable intermediates or lead compounds should account for pKa differences that alter solubility, permeability, and salt‑formation behavior in formulation and assay conditions.
